

An In-Depth Technical Guide to the Synthesis of 6-Phenylpyridin-3-amine

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Compound of Interest

Compound Name: **6-Phenylpyridin-3-amine**

Cat. No.: **B142984**

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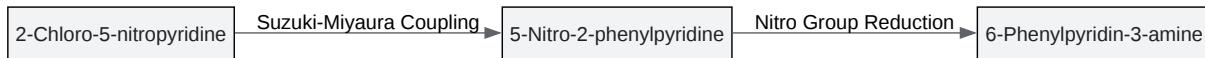
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to **6-phenylpyridin-3-amine**, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Synthetic Strategy Overview

The synthesis of **6-phenylpyridin-3-amine** (a bifunctional molecule with both a phenyl group and an amino group on a pyridine scaffold) is efficiently achieved through a two-step sequence. The core of this strategy lies in the initial formation of the carbon-carbon bond between the pyridine and phenyl rings via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This is followed by the chemical reduction of a nitro group to the desired primary amine.

The general synthetic pathway is outlined below:



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Caption: Overall synthetic strategy for **6-phenylpyridin-3-amine**.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-phenylpyridine via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with phenylboronic acid.

Materials and Reagents:

Reagent/Solvent	Molecular Weight (g/mol)
2-Chloro-5-nitropyridine	158.55
Phenylboronic acid	121.93
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	915.72
XPhos	476.62
Cesium carbonate (Cs ₂ CO ₃)	325.82
Anhydrous tert-butanol (t-BuOH)	74.12

Procedure:

- In a flame-dried Schlenk tube maintained under an inert argon atmosphere, combine 2-chloro-5-nitropyridine (1.0 mmol, 158.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 22.9 mg), XPhos (0.05 mmol, 23.8 mg), and cesium carbonate (2.5 mmol, 814.5 mg).
- Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous tert-butanol (5 mL) via syringe under a positive pressure of argon.
- Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford 5-nitro-2-phenylpyridine.

Step 2: Synthesis of 6-Phenylpyridin-3-amine via Nitro Group Reduction

This protocol describes the reduction of the nitro group of 5-nitro-2-phenylpyridine to a primary amine using catalytic hydrogenation.

Materials and Reagents:

Reagent/Solvent	Molecular Weight (g/mol)
5-Nitro-2-phenylpyridine	200.19
Palladium on carbon (10 wt. % Pd/C)	N/A
Ethanol (EtOH)	46.07
Hydrogen gas (H ₂)	2.02

Procedure:

- To a hydrogenation flask, add 5-nitro-2-phenylpyridine (1.0 mmol, 200.2 mg) and ethanol (10 mL).

- Carefully add 10 wt. % palladium on carbon (10 mol % of Pd, approximately 20 mg).
- Seal the flask and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., argon or nitrogen).
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Rinse the celite pad with additional ethanol.
- Combine the filtrates and concentrate under reduced pressure to yield **6-phenylpyridin-3-amine**. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

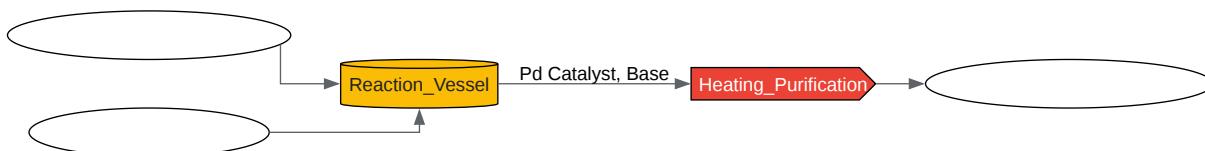
The following table summarizes the key quantitative data for the synthesis of **6-phenylpyridin-3-amine**.

Step	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)
1	Suzuki-Miyaura Coupling	2-Chloro-5-nitropyridine	Phenylboronic acid, $Pd_2(dba)_3$, XPhos, Cs_2CO_3	5-Nitro-2-phenylpyridine	85-95%
2	Nitro Group Reduction	5-Nitro-2-phenylpyridine	H_2 , 10% Pd/C	6-Phenylpyridin-3-amine	>95%

Mandatory Visualizations

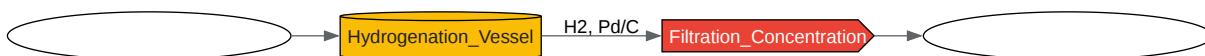
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and the general experimental workflow.



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Caption: Workflow for the Suzuki-Miyaura coupling step.



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Caption: Workflow for the nitro group reduction step.

Characterization of 6-Phenylpyridin-3-amine

The final product, **6-phenylpyridin-3-amine**, can be characterized using standard analytical techniques.

Property	Value
Molecular Formula	C ₁₁ H ₁₀ N ₂
Molecular Weight	170.21 g/mol
Appearance	Off-white to yellow solid
CAS Number	126370-67-0[1]

Spectroscopic Data (Predicted):

- ^1H NMR (CDCl_3): δ 8.2-8.4 (d, 1H), 7.8-8.0 (d, 2H), 7.3-7.5 (m, 3H), 7.1-7.2 (dd, 1H), 6.8-6.9 (d, 1H), 3.7 (br s, 2H).
- ^{13}C NMR (CDCl_3): δ 155.1, 142.3, 139.8, 138.5, 129.0, 128.8, 126.9, 122.1, 119.5.
- Mass Spectrometry (EI): m/z 170 (M^+).

This guide provides a robust and reliable protocol for the synthesis of **6-phenylpyridin-3-amine**, suitable for application in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

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References

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